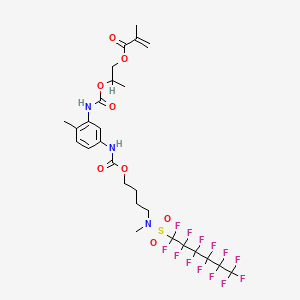

![molecular formula C10H6Cl3FN2O2 B1622998 2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid CAS No. 219929-44-9](/img/structure/B1622998.png)

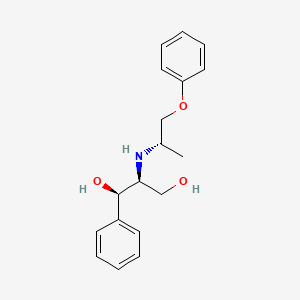

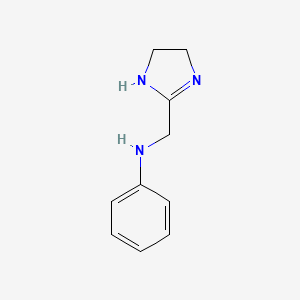

2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid

説明

“2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid” is a chemical compound with the molecular formula C10H6Cl3FN2O2 . It has diverse applications in scientific research.

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H6Cl3FN2O2 . Further structural analysis would require more specific data or resources.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. Its unique structure and properties suggest potential for various chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are represented by its molecular structure C10H6Cl3FN2O2 . More specific properties would require additional data or resources.科学的研究の応用

Synthesis of Hydrazones and Furans : Hydrazones derived from substituted benzophenones and fluorenone reacted with but-2-enoic acids to produce derivatives potentially used for synthesizing 3-hydrazono-3H-furan-2-ones. These derivatives exhibit different tautomeric forms in solution (Komarova et al., 2011).

Metal Ion Detection : Zinc complexes containing carboxylato phenyl azo pentane 2,4-dione and 2,2′ bipyridine as ligands displayed selective chromogenic and fluorogenic responses to Ag+ ions, showcasing potential in metal ion detection (Hasan et al., 2013).

Cross-Coupling Reactions : Palladium dichloride complexes catalyzed various cross-coupling reactions in water or aqueous solvents, which is crucial for organic synthesis (Nájera et al., 2004).

Hypervalent Iodine Reagents : Certain compounds served as recyclable hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds, an important reaction in organic synthesis (Yusubov et al., 2004).

Anticancer Activity : A series of 3(2h)-one pyridazinone derivatives showed potential antioxidant activity and were evaluated for anticancer activity through molecular docking studies (Mehvish & Kumar, 2022).

Antibacterial Activity : Novel indolylpyridazinone derivatives synthesized from 4-oxo-but-2-enoic acid exhibited promising antibacterial activity, as supported by spectroscopic data (Abubshait, 2007).

Synthesis of Heterocyclic Compounds : 4-(4-Bromophenyl)-4-oxobut-2-enoic acid was utilized to prepare various heterocyclic compounds with expected antibacterial activities (El-Hashash et al., 2015).

Decarboxylative Coupling : Alkynyl carboxylic acids were used in palladium-catalyzed decarboxylative coupling with aryl halides, demonstrating an efficient synthetic method (Moon et al., 2009).

Polymer Synthesis : Fluorinated phthalazinone monomers were synthesized and utilized in polycondensation reactions to create high-performance polymers with potential applications in engineering plastics and membrane materials (Xiao et al., 2003).

Synthesis of Fluorinated Liquid Crystals : Fluorinated biphenyl liquid crystals with but-3-enyl-based structures were synthesized, exhibiting broad nematic mesophases and potential for liquid crystal display mixtures (Jiang et al., 2012).

作用機序

The mechanism of action for this compound is not specified in the available resources. Its applications in scientific research suggest it may have diverse mechanisms of action depending on the context.

Safety and Hazards

特性

IUPAC Name |

2,3-dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3FN2O2/c11-6-3-5(1-2-8(6)14)16-15-4-7(12)9(13)10(17)18/h1-4,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFGJGLWOAQEMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN=CC(=C(C(=O)O)Cl)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397272 | |

| Record name | 2,3-dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219929-44-9 | |

| Record name | 2,3-dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

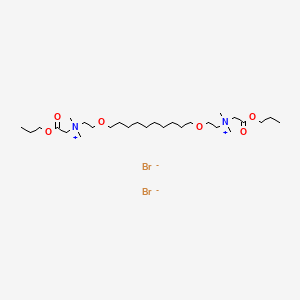

![Di(tris[hydroxymethyl]aminomethane) succinate](/img/structure/B1622931.png)